molecular formula C20H15NO8S B1151233 SCYLLATOXIN [Tyr2]-

SCYLLATOXIN [Tyr2]-

Cat. No. B1151233
M. Wt: 3,447 Da
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

SCYLLATOXIN [Tyr2]- is a blocker of Apamin-sensitive Ca2+-activated K+ channels, like Scyllatoxin.[Tyr2]-Scyllatoxin allows labelling by iodination. 31-amino acid polypeptide with 3 disulfide bridges, synthetic, originally from Leiurus quinquestriatus Hebraeus scorpion venom

Scientific Research Applications

Leiurotoxin I (Scyllatoxin) as a Ligand for Ca2(+)-Activated K+ Channels

Leiurotoxin I, also known as scyllatoxin, is a polypeptide from scorpion venom that serves as a ligand for calcium-activated potassium channels. The synthesized analog [Tyr2]leiurotoxin I (scyllatoxin) is used for characterizing these binding sites. This toxin, along with apamin, contracts Taenia coli and blocks the after-hyperpolarization in muscle cells due to Ca2(+)-activated K+ channel activity, suggesting their similarity in physiological actions (Auguste et al., 1990).

Receptor Characterization in Human Neuroblastoma Cell Line

The application of 125I‐[Tyr2]scyllatoxin has enabled the labeling of high-affinity receptors in human neuroblastoma cell line membranes. These receptors exhibit a low maximum binding capacity and are influenced by ions like K+, Ca2+, guanidinium, and Na+. Additionally, scyllatoxin binding sites are upregulated after cell treatment with butyrate (Gossen et al., 1991).

Determination of Scyllatoxin's Three-Dimensional Structure

The three-dimensional solution structure of Scyllatoxin (leiurotoxin I) has been resolved, providing insights into its molecular configuration. This toxin's structure includes an alpha-helix and an anti-parallel beta-sheet, crucial for understanding its biological activities and interaction with calcium-activated potassium channels (Martins et al., 1995).

Targeting Anti-apoptotic Bcl2 Proteins with Scyllatoxin-Based BH3 Domain Mimetics

ScTx variants, based on scyllatoxin, have been designed to target the anti-apoptotic protein Bcl2 in vitro. These mimetics show nanomolar affinity binding to Bcl2, indicating an induced fit mechanism for favorable interaction. This application highlights the therapeutic potential of scyllatoxin-derived compounds in targeting specific cellular pathways (Harris et al., 2016).

Role in Brain Localization of Binding Sites

Scyllatoxin’s role in the brain has been explored through the analysis of its chemical modifications and binding sites. The brain distribution analysis indicates the colocalization of scyllatoxin with apamin binding sites, associated with Ca(2+)-activated K+ channels. This finding is significant for understanding the neurophysiological implications of scyllatoxin (Auguste et al., 1992).

properties

Molecular Formula

C20H15NO8S

Molecular Weight

3,447 Da

Purity

95%

Origin of Product

United States

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